molecular formula C11H9BrN2O B5554571 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole

4-bromo-1-(2-methylbenzoyl)-1H-pyrazole

Cat. No.: B5554571
M. Wt: 265.11 g/mol
InChI Key: PNYXHXJNRYYIKD-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methylbenzoyl)-1H-pyrazole is a versatile brominated and benzoyl-substituted pyrazole derivative of significant interest in chemical research and development. This compound features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry and material science . The molecular structure incorporates a bromo substituent, which serves as a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Negishi reactions, enabling the construction of more complex molecular architectures . The 2-methylbenzoyl moiety further enhances its utility as a building block for the synthesis of diverse heterocyclic systems. This reagent holds particular value in pharmaceutical and agrochemical research. Pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticancer properties . Several pyrazole-based molecules, such as Celecoxib, are commercially available drugs, underscoring the pharmacological relevance of this heterocyclic core . The specific substitution pattern of this compound makes it a promising precursor for developing novel small-molecule inhibitors or probes. Furthermore, in material science, brominated pyrazoles can be employed as blocking agents or key intermediates in the synthesis of specialized polymers, such as polyurethanes, contributing to the development of advanced materials with tailored properties . As a fine chemical for research, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle it with care, adhering to standard laboratory safety protocols. Consult the relevant Material Safety Data Sheet (MSDS) for detailed hazard, handling, and disposal information prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromopyrazol-1-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)11(15)14-7-9(12)6-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYXHXJNRYYIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 1 2 Methylbenzoyl 1h Pyrazole and Analogous N Acyl Pyrazoles

Direct N-Acylation Approaches for Pyrazole (B372694) Rings

A primary and straightforward strategy for the synthesis of N-acyl pyrazoles involves the direct acylation of a pyrazole ring. This approach is contingent on the availability of the corresponding pyrazole precursor.

The introduction of the 2-methylbenzoyl group onto the pyrazole nitrogen is typically achieved through reaction with an activated acyl derivative, such as an acyl chloride. The traditional method for creating this N-acyl linkage involves the combination of a pyrazole with an acyl chloride or a similar activated acyl compound in the presence of a base. nih.govbeilstein-journals.org This reaction is a standard transformation in organic synthesis. For the specific synthesis of 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole, this would involve the reaction of 4-bromopyrazole with 2-methylbenzoyl chloride.

The general reaction is as follows:

Scheme 1: General N-acylation of a pyrazole with an acyl chloride.

pyrazole + R-COCl → N-acyl pyrazole + HCl

N-acyl pyrazoles are also recognized as important intermediates in their own right, serving as acylating reagents in transamidation reactions. rsc.org Their stability and ease of preparation make them valuable building blocks in organic synthesis. rsc.org

The 4-bromo substituent can either be present on the starting pyrazole ring before N-acylation or be introduced at a different stage of the synthesis. The synthesis of various 4-bromopyrazole derivatives has been documented, indicating that 4-bromopyrazole is a viable starting material for subsequent N-acylation. For instance, 4-bromo-1-(4-methylphenyl)-1H-pyrazole is a commercially available compound. synquestlabs.com

Alternatively, the bromine atom can be incorporated during the formation of the pyrazole ring. A method for synthesizing 3,5-diaryl-4-bromo-1H-pyrazoles involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with alkynyl bromides. organic-chemistry.org This demonstrates that the 4-bromo functionality can be directly installed during the construction of the pyrazole core. organic-chemistry.org

Cyclization-Based Syntheses of Pyrazole Scaffolds Incorporating N-Acyl and 4-Bromo Functionalities

An alternative to direct acylation is the construction of the pyrazole ring itself, a process that can be designed to incorporate the desired N-acyl and 4-bromo groups.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like polysubstituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.orgacs.orgnih.govnih.govnih.gov These reactions are advantageous due to their operational simplicity and high atom economy. rsc.orgnih.gov

A common MCR for pyrazole synthesis involves the condensation of a hydrazine (B178648), an aldehyde, and a β-ketoester. beilstein-journals.org To synthesize an N-acyl pyrazole via this route, a carbohydrazide (B1668358) (an acylated hydrazine) can be used in place of a simple hydrazine. For the target molecule, 2-methylbenzoyl hydrazide would be a key reactant. The general scheme for such a reaction is the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Aldehydeβ-ketoesterHydrazineYb(PFO)₃Persubstituted pyrazoles beilstein-journals.org
AldehydeMalononitrileHydrazineVarious catalysts5-aminopyrazoles rsc.org
AldehydeMalononitrileβ-ketoester, HydrazinePiperidine, aqueous mediumPyrano[2,3-c]pyrazoles nih.gov

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis

The most classical and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.govmdpi.com This approach can be adapted for the synthesis of N-acyl pyrazoles by using an aromatic carbohydrazide. rsc.orgbohrium.com The reaction of a 1,3-diketone with a carbohydrazide provides a direct route to N-acyl pyrazoles. rsc.orgbohrium.com

For the synthesis of this compound, this would entail the reaction of a 3-bromo-substituted 1,3-dicarbonyl compound with 2-methylbenzoyl hydrazide. The regioselectivity of the condensation can sometimes be an issue, potentially leading to a mixture of isomers. beilstein-journals.orgnih.gov

Another variation involves the condensation of hydrazines with α,β-unsaturated ketones (chalcones), which typically yields pyrazolines that can be subsequently oxidized to pyrazoles. nih.govmdpi.comnih.gov

Reactant 1Reactant 2ConditionsProduct
1,3-DiketoneHydrazineAcidic conditionsSubstituted pyrazole mdpi.comnih.gov
α,β-Unsaturated KetoneHydrazineDMF, then oxidationSubstituted pyrazole nih.gov
Aromatic Carbohydrazide1,3-DiketoneBall mill/Green methodsN-acyl pyrazole rsc.orgbohrium.com

Table 2: Condensation Reactions for Pyrazole Synthesis

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring. beilstein-journals.orgnih.govacs.org This approach offers a high degree of regioselectivity in many cases. acs.org The diazo compounds can be generated in situ from sources like N-tosylhydrazones, which circumvents the need to handle these potentially hazardous reagents directly. organic-chemistry.orgacs.org

To obtain a 4-bromo-substituted pyrazole, a bromo-substituted alkyne or a vinyl bromide acting as an alkyne surrogate can be employed. organic-chemistry.org The synthesis of 3,5-disubstituted pyrazoles has been achieved through the reaction of diazo compounds with terminal alkynes. acs.org The N-acyl group would need to be introduced in a subsequent step, as this method typically yields N-unsubstituted pyrazoles. However, it is a viable route for obtaining the core 4-bromopyrazole scaffold. beilstein-journals.orgnih.govacs.org

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis, particularly with palladium, offers powerful and versatile methods for the selective formation of carbon-carbon bonds, which are crucial for the synthesis of functionalized pyrazoles. These methods allow for the direct introduction of aryl groups and other functionalities onto the pyrazole ring with high efficiency and control.

Palladium-Catalyzed Direct Arylation and Functionalization at the Pyrazole C5 Position

Direct C-H arylation is an increasingly popular method for synthesizing aryl-substituted heterocycles, as it avoids the pre-functionalization of the pyrazole ring, thus shortening the synthetic sequence. For pyrazoles with unsubstituted C4 and C5 positions, direct arylation can lead to a mixture of products. mdpi.com To achieve regioselectivity, a common strategy is to use a blocking group at the C4 position to direct the arylation to the C5 position. mdpi.comresearchgate.net Halogens, such as bromo or chloro groups, as well as formyl or ester groups, have been effectively used for this purpose. mdpi.comresearchgate.net

In the context of synthesizing a C5-arylated pyrazole, one could envision a strategy starting from a 4-bromo-1H-pyrazole derivative. The bromine atom at C4 would serve as a blocking group, directing the arylation to the C5 position. Subsequent removal of the blocking group, if necessary, would yield the desired C5-arylpyrazole.

Research has shown that the C5-arylation of pyrazoles can be efficiently achieved using palladium catalysts. For instance, the arylation of ethyl 1-methylpyrazole-4-carboxylate at the C5 position has been successfully performed with various aryl bromides using a phosphine-free palladium acetate (B1210297) (Pd(OAc)₂) catalyst and potassium acetate (KOAc) as a base in dimethylacetamide (DMA) at 150 °C. academie-sciences.fr This reaction tolerates a wide range of functional groups on the aryl bromide, including electron-withdrawing and electron-donating groups. academie-sciences.fr

Table 1: Palladium-Catalyzed C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate with Various Aryl Bromides academie-sciences.fr

Aryl BromideCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1-Bromo-4-(trifluoromethyl)benzene2KOAcDMA15085
4-Bromobenzonitrile2KOAcDMA15081
1-(4-Bromophenyl)ethan-1-one2KOAcDMA15078
4-Bromobenzaldehyde2KOAcDMA15079
1-Bromo-3-methoxybenzene2KOAcDMA15066
2-Bromobenzonitrile2KOAcDMA15073

This table is generated based on data from a study on the C5-arylation of a pyrazole-4-carboxylate derivative and illustrates the general conditions and yields for such transformations.

Furthermore, ligandless palladium-catalyzed direct C5-arylation of 1-methylpyrazole (B151067) has been reported, promoted by benzoic acid in anisole, showcasing a move towards simpler catalytic systems. nih.gov

Cross-Coupling Approaches for Brominated Pyrazoles (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly well-suited for the arylation of brominated pyrazoles. For a compound like this compound, a Suzuki coupling could theoretically be employed to introduce a substituent at the C4 position by coupling the 4-bromo derivative with a suitable boronic acid.

The Suzuki-Miyaura coupling of halo-N-heterocycles, including brominated pyrazoles, has been extensively studied. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), and a solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or DMF with water. researchgate.netmdpi.com

The reaction conditions can be optimized for various substrates. For example, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been achieved using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane. mdpi.com Similarly, the coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been successfully demonstrated, highlighting the versatility of Suzuki-type reactions. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles

Brominated SubstrateCoupling PartnerPalladium Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
4-Bromo-1,5-diphenyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O90- researchgate.net
5-(4-Bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-80Good mdpi.com
4-BromoacetophenonePhenylboronic acidPyridine-based Pd(II)-complex (0.25)KOHH₂O (Microwave)100-16096 nih.gov

This table provides examples of Suzuki-Miyaura reaction conditions for various brominated heterocyclic substrates, illustrating the general parameters used in such couplings.

Green Chemistry Principles and Sustainable Synthetic Protocols for Pyrazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrazole derivatives, this translates to the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts.

Solvent-Free and Microwave-Assisted Reactions

A significant advancement in green synthesis is the use of solvent-free reaction conditions and microwave irradiation. Solvent-free, or solid-state, reactions minimize waste and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. An efficient one-pot, solvent-free synthesis of 4-bromopyrazole derivatives has been reported using 1,3-diketones, arylhydrazines, and N-bromosaccharin with silica (B1680970) gel-supported sulfuric acid as a catalyst. researchgate.net

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. nih.govgsconlinepress.comrsc.org The synthesis of various pyrazole derivatives, including pyrazolones and pyrano[2,3-c]pyrazoles, has been successfully achieved using microwave irradiation, often under solvent-free conditions or in green solvents like water or ethanol. mdpi.comresearchgate.netgsconlinepress.com For instance, the condensation of hydrazine derivatives with ß-keto esters to form pyrazolones proceeds rapidly and in high yields under solvent-free microwave conditions. researchgate.net A solvent-free, microwave-assisted approach has also been described for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles, yielding adducts in competitive yields compared to traditional heating methods. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Pyranopyrazoles gsconlinepress.com

MethodReaction TimeYield (%)
Conventional Heating3-5 hoursGood
Microwave Irradiation2-8 minutesHigh

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis for pyranopyrazole derivatives.

Catalyst Design for Environmentally Benign Processes

The development of environmentally benign catalysts is a key aspect of green chemistry. This includes the use of non-toxic, readily available, and recyclable catalysts. For pyrazole synthesis, several green catalytic systems have been explored.

Simple and non-toxic catalysts like sodium chloride (NaCl) have been shown to be effective in aqueous media for the synthesis of pyrazole-4-carbonitrile derivatives at room temperature. researchgate.net Ammonium chloride has also been utilized as an inexpensive and environmentally friendly catalyst for the synthesis of 3,5-dimethyl pyrazole. jetir.org

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and reused. Magnetic nanoparticles, such as nano-Fe₃O₄, have been employed as recyclable catalysts for the synthesis of pyranopyrazoles under ultrasonic irradiation in water. nih.govresearchgate.net Other examples include ceria-doped zirconia (CeO₂/ZrO₂) and nano-thin films of Ag/TiO₂, which have been used for the synthesis of pyranopyrazole derivatives with good yields and catalyst recyclability. nih.gov The design of such catalysts focuses on stability, efficiency, and the ability to be reused multiple times without significant loss of activity, contributing to more sustainable chemical processes. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and nitrogen atoms within 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole.

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. In a typical deuterated solvent like CDCl₃, the spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the aromatic protons of the 2-methylbenzoyl group, and the aliphatic methyl protons.

The two protons on the pyrazole ring, H3 and H5, are expected to appear as sharp singlets due to the absence of adjacent protons for coupling. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nature of the acyl group. Based on data for related 4-halopyrazoles, these signals typically appear in the range of 7.5-8.5 ppm. mdpi.com The four protons of the substituted benzene (B151609) ring will appear as a complex multiplet, and the single methyl group will present as a singlet, typically in the aliphatic region around 2.4 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Pyrazole H3~8.0 - 8.5Singlet (s)
Pyrazole H5~7.6 - 8.1Singlet (s)
Aromatic (Benzoyl)~7.2 - 7.6Multiplet (m)
Methyl (CH₃)~2.4 - 2.5Singlet (s)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the three pyrazole carbons, the seven carbons of the 2-methylbenzoyl moiety (six aromatic and one carbonyl), and the single methyl carbon.

The carbonyl carbon (C=O) signal is characteristically found significantly downfield, often in the range of 165-175 ppm. The carbon atom bearing the bromine on the pyrazole ring (C4) is expected to have its resonance shifted to a higher field (lower ppm value) compared to unsubstituted pyrazole due to the heavy atom effect. The pyrazole carbons C3 and C5 will appear in the aromatic region, along with the carbons of the benzoyl ring. chemicalbook.com The aliphatic methyl carbon will be observed at the highest field (lowest ppm value). rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Carbonyl)~168.0
C3 (Pyrazole)~143.0
C5 (Pyrazole)~132.0
C4 (Pyrazole, C-Br)~95.0
Aromatic (Benzoyl)~125.0 - 140.0
CH₃ (Methyl)~21.0

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for characterizing the nitrogen atoms within a heterocyclic system. psu.eduscilit.com Due to the low natural abundance and gyromagnetic ratio of the ¹⁵N nucleus, indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC) are often employed. japsonline.com

In this compound, two distinct ¹⁵N signals are expected for the pyrazole ring nitrogens, N1 and N2. The N1 atom, being directly bonded to the electron-withdrawing 2-methylbenzoyl group, will be significantly deshielded and its signal shifted downfield compared to an unsubstituted pyrazole. caltech.edu The N2 atom, which is doubly bonded within the ring, will resonate at a different chemical shift. Studies on related pyrazoles show that the chemical shifts are highly sensitive to substitution and the electronic environment. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this molecule, COSY would primarily show correlations between the adjacent protons within the 2-methylbenzoyl ring, helping to delineate the substitution pattern on the aromatic ring. No cross-peaks would be expected for the singlet pyrazole or methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). epfl.ch It would provide definitive links between the proton signals and their corresponding carbon signals identified in the ¹³C NMR spectrum. For example, it would show a cross-peak between the pyrazole H3 signal and the C3 signal, the H5 signal and the C5 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, allowing the connection of different molecular fragments. sdsu.eduepfl.ch Key correlations for confirming the structure of this compound would include:

A correlation between the pyrazole protons (H3 and H5) and the carbonyl carbon (C=O), which confirms that the benzoyl group is attached to the pyrazole ring.

A correlation between the pyrazole proton H5 and the carbonyl carbon, which definitively establishes the site of acylation at the N1 position.

Correlations from the protons on the benzoyl ring to the carbonyl carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides information about the functional groups and bonding arrangements within the molecule by probing their characteristic vibrational frequencies. scilit.comd-nb.info

The FT-IR and Raman spectra of this compound are expected to be rich with characteristic absorption bands.

The most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (νC=O) of the acyl substituent, typically observed in the region of 1680–1720 cm⁻¹. jyoungpharm.org The exact position depends on the electronic effects of the attached pyrazole and aromatic rings.

Other significant vibrational modes include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl group, typically found just below 3000 cm⁻¹.

Ring Vibrations: C=N and C=C stretching vibrations of the pyrazole and benzene rings are expected in the 1400–1600 cm⁻¹ region. mdpi.com

C-N Stretch: Vibrations associated with the C-N bonds of the pyrazole ring typically appear in the 1200-1350 cm⁻¹ range.

C-Br Stretch: A weak to medium absorption at a lower frequency, generally in the 500–650 cm⁻¹ range, is characteristic of the carbon-bromine bond. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2980 - 2850Medium-Weak
C=O Stretch (Acyl)1720 - 1680Strong
C=C / C=N Ring Stretch1600 - 1400Medium
C-N Stretch1350 - 1200Medium
C-Br Stretch650 - 500Medium-Weak

Analysis of Carbon-Bromine Stretching Frequencies and Benzoyl Group Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides critical insights into the functional groups present in a molecule by identifying their characteristic vibrational frequencies. For this compound, specific vibrational modes are of particular diagnostic value.

The benzoyl group introduces several strong and characteristic vibrations. The most prominent of these is the carbonyl (C=O) stretching mode. Due to its polarity, this bond produces a strong absorption band in the IR spectrum, typically in the range of 1700-1650 cm⁻¹. The conjugation of the carbonyl group with the pyrazole ring and the presence of the 2-methylphenyl group can shift this frequency. In related N-acyl heterocyclic compounds, this stretching vibration is a well-defined and intense feature. mdpi.com Additionally, the aromatic C=C stretching vibrations from the phenyl ring of the benzoyl group are expected in the 1600 to 1400 cm⁻¹ region. mdpi.com The methyl group attached to the phenyl ring will show characteristic C-H asymmetric and symmetric stretching vibrations near 2965 and 2880 cm⁻¹, respectively.

Table 1: Expected Vibrational Modes for this compound This table is interactive. You can sort and filter the data.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C=O Stretch Benzoyl Carbonyl 1700 - 1650
C=C Stretch Aromatic Ring 1600 - 1400
C-Br Stretch Bromo-pyrazole 690 - 515
C-H Stretch (asymmetric) Methyl Group ~2965

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

The molecular formula for this compound is C₁₁H₉BrN₂O. This corresponds to a monoisotopic mass of 263.98983 Da and an average molecular weight of approximately 265.11 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺˙) would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound is expected to proceed through several predictable pathways upon electron ionization. libretexts.org The most likely fragmentation points are the bonds adjacent to the carbonyl group and the bonds of the heterocyclic ring. researchgate.netlibretexts.org

Key fragmentation pathways include:

Cleavage of the N-C(O) bond: This is a common fragmentation for N-acyl compounds, leading to two primary fragments. One is the [2-methylbenzoyl]⁺ cation at m/z 119. This fragment is particularly stable and would likely be a prominent, if not the base, peak. This cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the tolyl cation at m/z 91.

Alpha-cleavage: Loss of the 2-methylphenyl radical from the molecular ion would generate the [4-bromopyrazole-1-carbonyl]⁺ fragment.

Pyrazole Ring Fragmentation: The fragmentation of the 4-bromopyrazole moiety itself typically involves the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation for pyrazole rings. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound This table is interactive. You can sort and filter the data.

Fragment Ion (Structure) m/z (for ⁷⁹Br) Neutral Loss Plausible Fragmentation Pathway
[C₁₁H₉BrN₂O]⁺˙ 264 - Molecular Ion (M⁺˙)
[C₈H₇O]⁺ 119 C₃H₂BrN₂˙ Cleavage of N-C(O) bond
[C₇H₇]⁺ 91 CO Loss of carbon monoxide from [C₈H₇O]⁺
[C₄H₂BrN₂O]⁺ 189 C₇H₇˙ Alpha-cleavage at carbonyl group

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SCXRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com It provides accurate data on bond lengths, bond angles, and torsional angles, which define the molecular conformation. Furthermore, SCXRD elucidates how molecules pack in the crystal lattice and reveals the nature of the intermolecular interactions that stabilize the solid-state structure. sigmaaldrich.com While a specific crystal structure determination for this compound was not found in the surveyed literature, its structural parameters and packing motifs can be predicted based on analyses of closely related compounds. nih.govbg.ac.rsresearchgate.net

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

Based on crystal structures of related brominated pyrazoles and N-acylpyrazoles, typical bond lengths can be anticipated. nih.govresearchgate.net The C-Br bond length is expected to be around 1.85-1.90 Å. The C=O bond of the benzoyl group would likely be in the range of 1.22-1.25 Å. Within the pyrazole ring, the N-N bond is typically around 1.35 Å. The bond angles within the five-membered pyrazole and six-membered phenyl rings will conform closely to the ideal geometries of 108° and 120°, respectively, with minor distortions due to substitution.

Table 3: Expected Molecular Geometry Parameters from SCXRD This table is interactive. You can sort and filter the data.

Parameter Atoms Involved Expected Value Reference
Bond Length C-Br 1.85 - 1.90 Å nih.gov
Bond Length C=O 1.22 - 1.25 Å researchgate.net
Bond Length N-N (pyrazole) ~1.35 Å researchgate.net
Bond Length N-C (pyrazole) 1.35 - 1.38 Å researchgate.net
Bond Length C-C (pyrazole) 1.36 - 1.42 Å researchgate.net
Bond Angle C-N-N (pyrazole) ~112° researchgate.net
Bond Angle N-N-C (pyrazole) ~105° researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. imedpub.com For this compound, several types of interactions are anticipated to play a role in the supramolecular assembly.

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are expected to be present. imedpub.com The carbonyl oxygen is a potent hydrogen bond acceptor, and it can interact with C-H bonds from the phenyl and pyrazole rings of neighboring molecules to form a stable network. researchgate.net

Halogen Bonding: The bromine atom on the pyrazole ring can act as a halogen bond donor. This is an electrophilic region on the halogen atom (the σ-hole) which can interact favorably with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen (C-Br···O) or a nitrogen atom of the pyrazole ring (C-Br···N). nih.gov These interactions can be highly directional and significantly influence crystal packing.

π-Interactions: The presence of two aromatic rings (pyrazole and phenyl) suggests that π-π stacking interactions may occur, where the rings pack in a face-to-face or offset manner. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also plausible. imedpub.com

Table 4: Potential Intermolecular Interactions in the Crystal Lattice This table is interactive. You can sort and filter the data.

Interaction Type Donor Acceptor Significance
Weak Hydrogen Bond Aromatic/Methyl C-H Carbonyl Oxygen (O) Crystal Packing
Halogen Bond Bromine (Br) Carbonyl Oxygen (O) / Pyrazole Nitrogen (N) Directional Control of Packing
π-π Stacking Phenyl/Pyrazole Ring Phenyl/Pyrazole Ring Lattice Stabilization

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in modern chemistry, offering profound insights into the electronic structure, stability, and reactivity of molecules. For pyrazole (B372694) derivatives, these theoretical methods, particularly Density Functional Theory (DFT), provide a framework for understanding their chemical behavior at a molecular level.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic properties of molecules. researchgate.netresearchgate.net This approach is centered on the principle that the total energy of a system is a functional of its electron density. For 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization.

The optimization process systematically alters the molecular geometry to find the configuration with the lowest possible energy, which corresponds to the ground state of the molecule. researchgate.net Calculations performed on similar pyrazole-containing structures have successfully determined optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles. researchgate.netsemanticscholar.org The resulting optimized structure represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. researchgate.net These foundational calculations are crucial as they provide the basis for all further computational analyses, including the study of molecular orbitals and reactivity. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a collection of mathematical functions used to construct the molecular orbitals.

For organic molecules containing heteroatoms, such as the pyrazole derivative , the B3LYP hybrid functional is a popular and well-validated choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which often improves accuracy for many systems. researchgate.net

The 6-311++G(d,p) basis set is a sophisticated, split-valence triple-zeta basis set. The components of this designation are:

6-311G : Specifies that core electrons are described by six Gaussian functions, while valence electrons are described by three functions (a "triple-zeta" split).

++G : Adds diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs, anions, or weak intermolecular interactions.

(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow for greater flexibility in the shape of the orbitals, accounting for the distortion of electron clouds in a molecular environment.

This combination, B3LYP/6-311++G(d,p), has been shown to provide a reliable description of the structural, spectroscopic, and electronic properties of various heterocyclic compounds, including pyrazole derivatives, yielding results that correlate well with experimental data. researchgate.netresearchgate.netfigshare.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. irjweb.com Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. irjweb.com The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily polarized and that electronic transitions can occur with lower energy input. This implies higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov Theoretical studies on structurally related pyrazole compounds using DFT methods have calculated these values. For instance, analyses of various pyrazole derivatives have shown energy gaps typically ranging from 4 to 5 eV. researchgate.netresearchgate.net A smaller energy gap often indicates a greater potential for bioactivity, as it facilitates charge transfer within the molecule or with a biological target. irjweb.com

Table 1: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives

ParameterEnergy (eV)
EHOMO-6.3 to -7.0
ELUMO-1.8 to -2.5
Energy Gap (ΔE)4.0 to 5.0

Note: The data presented are representative values based on DFT calculations for structurally similar pyrazole compounds and serve as an estimation for this compound. researchgate.netresearchgate.netnih.gov

Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors are calculated using Koopmans' theorem, where the ionization potential (I) is approximated by -EHOMO and the electron affinity (A) by -ELUMO.

The key global reactivity descriptors include:

Electronic Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Soft molecules are more reactive. dergipark.org.tr

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2 = -μ.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A high electrophilicity index characterizes a good electrophile. dergipark.org.tr

Table 2: Calculated Global Chemical Reactivity Descriptors

DescriptorFormulaTypical Value Range (eV)
Ionization Potential (I)-EHOMO6.3 to 7.0
Electron Affinity (A)-ELUMO1.8 to 2.5
Electronegativity (χ)(I + A) / 24.05 to 4.75
Electronic Chemical Potential (μ)-(I + A) / 2-4.05 to -4.75
Chemical Hardness (η)(I - A) / 22.0 to 2.5
Chemical Softness (S)1 / η0.4 to 0.5
Electrophilicity Index (ω)μ² / (2η)3.28 to 4.51

Note: Values are calculated based on the representative HOMO/LUMO energies from Table 1 and serve as an estimation for this compound. nih.govresearchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the net electrostatic effect of the total charge (electrons and protons) and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values.

Red regions : Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. malayajournal.org

Blue regions : Indicate areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map is expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms of the pyrazole ring would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings would be characterized by regions of positive potential (blue). The MEP analysis thus provides a clear, visual guide to the molecule's reactive behavior, complementing the insights gained from FMO analysis. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive view of electron density distribution and bonding in a molecule. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. nih.govnih.gov The strength of these donor-acceptor interactions is evaluated by the second-order perturbation energy, E(2). nih.gov

For this compound, NBO analysis reveals significant electron delocalization from lone pairs of nitrogen and oxygen atoms to antibonding orbitals of adjacent single and double bonds. The key interactions involve the lone pair (LP) electrons of the pyrazole nitrogens, the carbonyl oxygen, and the bromine atom acting as donors. The π-systems of the pyrazole and benzoyl rings act as both donors and acceptors.

These interactions, particularly those with higher E(2) values, indicate substantial intramolecular charge transfer, which stabilizes the molecular structure. researchgate.net For instance, delocalization from the lone pair of the pyrazole nitrogen (N2) into the π* antibonding orbital of the C3=C4 bond within the pyrazole ring is a common stabilizing feature in such systems. Similarly, interactions between the carbonyl oxygen's lone pair and the π* orbitals of the benzoyl ring contribute to the delocalization across the amide bond. The analysis of these hyperconjugative interactions is crucial for understanding the electronic landscape and reactivity of the molecule. researchgate.net

Table 1: Theoretical NBO Analysis for Major Donor-Acceptor Interactions in this compound Note: The values presented are illustrative, based on typical findings for similar pyrazole derivatives in computational studies.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) O(carbonyl)π* (C(carbonyl)-N1)45.5n → π
LP (1) N2π (C3-C4)25.8n → π
π (C7-C8)benzoylπ (C9-C10)benzoyl20.1π → π
π (C3=C4)pyrazoleπ (N1-N2)18.5π → π
LP (3) Brσ (C4-C5)5.2n → σ*

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods allow for the prediction of various spectroscopic properties, which can be correlated with experimental findings to confirm molecular structure and understand its vibrational and electronic characteristics.

Theoretical vibrational frequencies for this compound can be calculated using Density Functional Theory (DFT), often with the B3LYP functional. nih.govscirp.org The calculated harmonic frequencies are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity and methodological approximations, improving agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of functional groups. mdpi.com For the title compound, key predicted vibrations include the C=O stretching of the benzoyl group, C=N and C=C stretching within the pyrazole ring, C-H stretching of the aromatic and methyl groups, and the C-Br stretching vibration. scirp.orgnih.gov Comparing the computed spectrum with an experimental one helps validate the optimized molecular geometry. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound Note: Frequencies are illustrative scaled values (cm⁻¹) based on DFT calculations for similar compounds.

Predicted FT-IR (cm⁻¹)Predicted FT-Raman (cm⁻¹)Vibrational Mode Assignment (PED %)
31053108Aromatic C-H Stretch (95%)
29852988Methyl C-H Asymmetric Stretch (98%)
16801678C=O Stretch (85%)
15951598Aromatic C=C Stretch (70%)
15401542Pyrazole Ring C=N/C=C Stretch (65%)
14501455Methyl C-H Bend (60%)
12801275C-N Stretch (55%)
650655C-Br Stretch (50%)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts (δ). rsc.orgresearchgate.net By computing the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be predicted. researchgate.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO-DFT) Note: Chemical shifts (δ in ppm) are illustrative values referenced to TMS, based on typical calculations for related structures.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazole H38.15-
Pyrazole H57.80-
Benzoyl H (ortho to C=O)7.65-
Benzoyl H's (other)7.20 - 7.45-
Methyl H's2.35-
C=O (Carbonyl)-168.5
Pyrazole C3-142.0
Pyrazole C4 (C-Br)-95.0
Pyrazole C5-130.0
Benzoyl C's-125.0 - 138.0
Methyl C-19.5

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. nih.gov For this compound, the most critical degree of freedom is the rotation around the N1-C(carbonyl) single bond, which dictates the relative orientation of the pyrazole and 2-methylbenzoyl moieties.

A Potential Energy Surface (PES) map can be generated by systematically rotating the corresponding dihedral angle (e.g., C5-N1-C(carbonyl)=O) and calculating the relative energy at each step using quantum mechanics. bohrium.comlongdom.org The resulting profile reveals energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required for rotation between conformers. researchgate.net The structure corresponding to the global minimum on the PES is the most stable conformation in the gaseous state. nih.gov This analysis is crucial for determining the molecule's preferred shape, which influences its packing in a crystal and its interaction with biological targets. longdom.org

Molecular Dynamics (MD) Simulations for Structural Dynamics and Intermolecular Association

While quantum mechanics calculations typically describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. eurasianjournals.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing observation of conformational changes, flexibility, and interactions with the surrounding environment (e.g., solvent or a biological receptor). rsc.org

For this compound, MD simulations can be used to explore its structural stability and how it associates with other molecules. researchgate.net In drug design contexts, after docking the compound into a protein's active site, MD simulations are often run to assess the stability of the predicted binding pose. nih.govnih.gov The simulation can reveal whether key intermolecular interactions, like hydrogen bonds or hydrophobic contacts, are maintained over time, thus validating the docking results and providing a more dynamic picture of the intermolecular association. rsc.orgnih.gov

Chemical Transformations and Reactivity Profile

Reactions Involving the 4-Bromo Substituent

The carbon-bromine bond at the C4 position of the pyrazole (B372694) ring is the most common site for introducing molecular diversity. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, nucleophilic substitution, or the formation of organometallic intermediates via halogen-metal exchange.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C4 position of the pyrazole. The reactivity in these reactions generally follows the trend of C-I > C-Br > C-Cl, making the 4-bromo substituent a reliable coupling partner.

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for creating C(sp²)–C(sp²) bonds by coupling the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or its ester. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. rsc.orgmdpi.com A variety of aryl and heteroaryl groups can be introduced at the C4 position under relatively mild conditions. Studies on similar 4-bromopyrazole systems have demonstrated high yields using various catalyst systems. researchgate.netnih.govnih.gov

Heck-Mizoroki Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond between the 4-bromopyrazole and an alkene, yielding a 4-vinylpyrazole derivative. organic-chemistry.orgnih.gov This transformation is catalyzed by a palladium complex in the presence of a base, such as triethylamine. nih.gov While the reaction is a cornerstone of C-C bond formation, its application to 4-bromopyrazoles may require careful optimization of catalysts and ligands to achieve high yields and selectivity, as debromination can be a competing side reaction. libretexts.org

Sonogashira Coupling: This reaction couples the 4-bromopyrazole with a terminal alkyne to form a 4-alkynylpyrazole. The process is typically catalyzed by a palladium(0) species with a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. libretexts.org Research on related 4-bromo-1H-pyrazoles has shown successful coupling with various alkynes, highlighting the utility of this method. researchgate.netnih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on 4-Bromopyrazole Analogs

Coupling Reaction Catalyst Ligand Base Solvent Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf) PPh₃ or dppf K₂CO₃ or K₃PO₄ Dioxane/H₂O 80-110
Heck-Mizoroki Pd(OAc)₂ PPh₃ or phosphine-free Et₃N or K₂CO₃ DMF or DMA 100-140
Sonogashira Pd(PPh₃)₂Cl₂ / CuI PPh₃ Et₃N or DiPEA THF or DMF 25-80

This table presents typical conditions generalized from reactions on similar brominated heterocyclic substrates and may require optimization for 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) on an electron-rich ring like pyrazole is generally challenging. However, the reaction can proceed if the ring is sufficiently activated by strong electron-withdrawing groups. baranlab.org The N-(2-methylbenzoyl) group on the pyrazole nitrogen acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

In an SₙAr reaction, a nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent expulsion of the bromide ion restores the aromaticity of the ring. For this pathway to be effective at the C4 position of this compound, strong nucleophiles (e.g., alkoxides, thiolates, or amines) and potentially elevated temperatures would be required. The electron-withdrawing N-acyl group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. wuxibiology.comacsgcipr.org

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange offers an alternative route to functionalize the C4 position by transforming the C-Br bond into a C-metal bond, effectively reversing its polarity and creating a nucleophilic carbon center. This is typically achieved by treating the 4-bromopyrazole with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. researchgate.net

The resulting 4-lithiated pyrazole is a potent nucleophile that can react with a wide array of electrophiles in a quenching step. nih.gov This two-step sequence allows for the introduction of various functional groups that are not accessible via cross-coupling or SₙAr reactions. It is important to note that in some N-substituted pyrazoles, directed ortho-metalation can compete with halogen-metal exchange. For instance, studies on 4-bromo-1-phenylsulphonylpyrazole showed that while PhLi leads to deprotonation at the C5 position, n-BuLi can favor the desired halogen-metal exchange at C4. rsc.orgrsc.org

Table 2: Potential Functionalization via Halogen-Metal Exchange and Electrophilic Quench

Electrophile Reagent Example Resulting C4-Substituent
Proton source H₂O or D₂O -H or -D
Aldehydes/Ketones Benzaldehyde -CH(OH)Ph
Carbon dioxide CO₂ (gas) -COOH
Alkyl halides Methyl iodide (CH₃I) -CH₃
Disulfides Diphenyl disulfide (PhSSPh) -SPh
Chloroformates Phenyl chloroformate -C(O)OPh

This table illustrates potential transformations following the formation of a C4-organometallic intermediate.

Reactivity of the N-(2-methylbenzoyl) Group

The N-(2-methylbenzoyl) moiety is not merely a directing or activating group; it possesses its own reactive centers that can be selectively targeted.

Hydrolysis and Transamidation Reactions

The N-acyl bond in this compound is an amide linkage and is susceptible to cleavage.

Hydrolysis: Under acidic or basic aqueous conditions, the amide bond can be hydrolyzed to cleave the N-(2-methylbenzoyl) group, yielding 4-bromopyrazole and 2-methylbenzoic acid. viu.calibretexts.org This reaction, which proceeds via nucleophilic acyl substitution, is often used as a deprotection strategy in pyrazole synthesis. rsc.org Basic hydrolysis typically involves attack by a hydroxide ion on the carbonyl carbon, followed by the departure of the pyrazole anion. semanticscholar.org

Transamidation: N-acylpyrazoles can act as acylating agents. In a transamidation reaction, the 2-methylbenzoyl group can be transferred from the pyrazole nitrogen to a different nucleophile, typically another amine. nih.gov This process is essentially the exchange of one amide for another. The reaction may require thermal conditions or catalysis to proceed efficiently, as amide bonds are generally stable. researchgate.netfrontiersin.org The pyrazole anion is a relatively good leaving group, facilitating this transformation compared to the transamidation of less activated amides.

Transformations at the Benzoyl Methyl Group (e.g., Benzylic Halogenation, Oxidation, Alkylation)

The methyl group attached to the benzoyl ring is at a benzylic position, making its C-H bonds weaker and more susceptible to reaction than those of a typical alkyl group. ucalgary.cakhanacademy.org

Benzylic Halogenation: The benzylic protons can be replaced with a halogen, most commonly bromine, through a free-radical mechanism. libretexts.org A standard reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation. chemistrysteps.com This reaction would convert the -CH₃ group to a -CH₂Br group, providing a new site for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic methyl group can be oxidized to various oxidation states. Strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group all the way to a carboxylic acid, yielding 2-(4-bromo-1H-pyrazole-1-carbonyl)benzoic acid. masterorganicchemistry.comlibretexts.org Milder or more controlled oxidation conditions could potentially yield the corresponding aldehyde. organic-chemistry.org

Benzylic Alkylation: Functionalization via alkylation at the benzylic position is also conceivable. This would first require deprotonation of the methyl group with a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a benzylic carbanion. This nucleophilic species could then be treated with an alkyl halide to form a new C-C bond, elongating the side chain. The feasibility of this reaction depends on the acidity of the benzylic protons and the absence of competing reactions elsewhere in the molecule.

Reactions of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with a π-electron sextet, which imparts it with a degree of stability. However, the presence of two adjacent nitrogen atoms creates a unique electronic distribution that influences its reactivity towards various reagents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of pyrazole, the ring is considered electron-rich and is generally more reactive than benzene (B151609) towards electrophiles. The regioselectivity of EAS on the pyrazole ring is well-established, with the C4 position being the most nucleophilic and, therefore, the primary site of attack.

However, in this compound, the C4 position is already occupied by a bromine atom. This, combined with the presence of the electron-withdrawing N-(2-methylbenzoyl) group, significantly deactivates the pyrazole ring towards further electrophilic attack. The N-acyl group reduces the electron density of the ring through a negative inductive (-I) and resonance (-M) effect, making electrophilic substitution challenging.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyrazole Ring

Reaction Type Reagents Predicted Major Product(s) Rationale
Nitration HNO₃/H₂SO₄ 5-Nitro-4-bromo-1-(2-methylbenzoyl)-1H-pyrazole The N-acyl group deactivates the ring and directs to C5. Strong conditions are required.
Halogenation Br₂/FeBr₃ 3,4-Dibromo-1-(2-methylbenzoyl)-1H-pyrazole and 4,5-Dibromo-1-(2-methylbenzoyl)-1H-pyrazole The directing effects of the N-acyl and bromo groups may lead to a mixture of isomers.
Sulfonation Fuming H₂SO₄ This compound-5-sulfonic acid The bulky sulfonyl group would likely favor the less sterically hindered C5 position.

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | The pyrazole ring is strongly deactivated by the N-acyl group, and the nitrogen atoms can coordinate with the Lewis acid catalyst, further inhibiting the reaction. researchgate.net |

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack. In this compound, the N-acyl group is electron-withdrawing, but its effect may not be sufficient to facilitate SNAr at the C4 position under standard conditions. The C-Br bond in 4-bromopyrazoles is generally unreactive towards nucleophiles unless the ring is further activated.

However, the bromine atom could potentially be displaced by strong nucleophiles under forcing conditions (e.g., high temperature, strong base) or through transition-metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-nitrogen bonds at the C4 position.

Another potential site for nucleophilic attack is the carbonyl carbon of the 2-methylbenzoyl group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would preferentially attack this electrophilic center rather than the pyrazole ring itself.

The pyrazole ring is generally stable to a range of oxidizing and reducing conditions.

Oxidation: The pyrazole ring is resistant to oxidation by common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under mild conditions. However, under harsh oxidative conditions, the pyrazole ring can be degraded. The more likely site of oxidation in this compound would be the methyl group on the benzoyl ring, which could be oxidized to a carboxylic acid using a strong oxidizing agent like hot, concentrated KMnO₄.

Reduction: The pyrazole ring is typically stable to catalytic hydrogenation and chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The primary site of reduction in the molecule would be the carbonyl group of the N-(2-methylbenzoyl) moiety. Treatment with a mild reducing agent like NaBH₄ would likely reduce the ketone to a secondary alcohol. A stronger reducing agent like LiAlH₄ could potentially cleave the N-acyl bond.

Table 2: Predicted Outcomes of Oxidation and Reduction Reactions

Reaction Type Reagents Predicted Major Product Comments
Oxidation Hot, conc. KMnO₄ 2-(4-Bromo-1H-pyrazole-1-carbonyl)benzoic acid The methyl group on the benzoyl ring is oxidized. The pyrazole ring remains intact.
Reduction NaBH₄, MeOH (4-Bromopyrazol-1-yl)(2-methylphenyl)methanol Selective reduction of the carbonyl group to a secondary alcohol. nih.gov

| Reduction | LiAlH₄, THF | 4-Bromopyrazole and (2-methylphenyl)methanol | Potential cleavage of the N-acyl bond. |

Chemoselectivity in Multi-Functionalized Analogues Bearing the this compound Motif

In analogues of this compound that contain additional functional groups, the relative reactivity of these groups will determine the outcome of a chemical transformation. The concept of chemoselectivity is crucial in the synthesis and modification of such complex molecules.

For instance, if an analogue contained an ester group in addition to the existing functionalities, a reduction with NaBH₄ would selectively reduce the ketone of the 2-methylbenzoyl group over the ester, as ketones are more reactive towards nucleophilic attack by hydride reagents than esters. nih.gov

If an analogue were to bear an additional halogen, such as a chlorine atom on the benzoyl ring, its reactivity in nucleophilic substitution or cross-coupling reactions would depend on its position and the reaction conditions. Generally, aryl chlorides are less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.

The presence of other functional groups, such as nitro or cyano groups, would significantly influence the electronic properties of both the pyrazole and benzoyl rings, thereby altering the reactivity and regioselectivity of various transformations. For example, a nitro group on the benzoyl ring would make the carbonyl carbon more electrophilic and would also influence the regioselectivity of any electrophilic substitution on that ring.

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-Nitro-4-bromo-1-(2-methylbenzoyl)-1H-pyrazole
3,4-Dibromo-1-(2-methylbenzoyl)-1H-pyrazole
4,5-Dibromo-1-(2-methylbenzoyl)-1H-pyrazole
This compound-5-sulfonic acid
2-(4-Bromo-1H-pyrazole-1-carbonyl)benzoic acid
(4-Bromopyrazol-1-yl)(2-methylphenyl)methanol
4-Bromopyrazole

Functionalization and Derivatization Strategies

Modification of the N-Acyl Moiety for Diverse Structural Analogues

The amide bond of the N-acyl pyrazole (B372694) can be cleaved under basic or acidic conditions to yield the parent 4-bromo-1H-pyrazole. This deprotected intermediate serves as a versatile platform for the introduction of a wide variety of new acyl groups. By reacting 4-bromo-1H-pyrazole with different substituted benzoyl chlorides, aliphatic acyl chlorides, or other acylating agents, a library of N-acylated analogues can be synthesized. This approach allows for the systematic exploration of how changes in the electronic and steric properties of the N-acyl substituent influence the molecule's characteristics. For instance, replacing the 2-methylbenzoyl group with other moieties can alter solubility, crystal packing, and interaction with biological targets.

Derivatization at the Bromine Position via Substitution or Cross-Coupling Reactions

The bromine atom at the C4 position is a key handle for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for creating C-C bonds by coupling the 4-bromopyrazole with a wide range of boronic acids or esters. nih.gov This allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C4 position. rsc.orgrsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or precatalysts like XPhos Pd G2, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and a suitable solvent system like dioxane/water. nih.govrsc.orgsemanticscholar.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the synthesis of 4-aminopyrazole derivatives. wikipedia.org The process involves coupling the 4-bromopyrazole with primary or secondary amines, catalyzed by a palladium complex. nih.gov The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine (B1218219) ligands like tBuDavePhos and XPhos often providing superior results. nih.govresearchgate.netresearchgate.net These amination reactions have been successfully applied to unprotected pyrazoles, suggesting their applicability to the N-acylated title compound. nih.gov Copper-catalyzed amination can serve as a complementary method, particularly for alkylamines. researchgate.netnih.gov

Below is a table summarizing potential cross-coupling reactions at the C4 position.

Reaction TypeCoupling PartnerCatalyst/Ligand ExampleProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / K₂CO₃4-Aryl-1-(2-methylbenzoyl)-1H-pyrazole
Suzuki-MiyauraHeteroarylboronic acidXPhos Pd G2 / K₃PO₄4-Heteroaryl-1-(2-methylbenzoyl)-1H-pyrazole
Buchwald-HartwigAnilinePd(dba)₂ / tBuDavePhos4-(Phenylamino)-1-(2-methylbenzoyl)-1H-pyrazole
Buchwald-HartwigPiperidinePd(dba)₂ / tBuDavePhos4-(Piperidin-1-yl)-1-(2-methylbenzoyl)-1H-pyrazole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI4-Alkynyl-1-(2-methylbenzoyl)-1H-pyrazole

Functionalization of the Pyrazole Nucleus at C3 and C5 Positions

While the C4 position of the pyrazole ring is typically the most susceptible to electrophilic substitution, its blockage by a bromine atom directs attention to the C3 and C5 positions for further functionalization. rrbdavc.orgpharmdbm.com Direct electrophilic substitution at C3 and C5 is generally difficult due to the electron-deficient nature of these carbons. nih.gov

A more effective strategy is directed ortho-metalation, specifically lithiation. The N-acyl group can act as a directing group, facilitating regioselective deprotonation at the adjacent C5 position by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). rsc.orgsci-hub.mk This generates a 5-lithiated pyrazole intermediate, which can then be quenched with a variety of electrophiles to introduce new substituents at the C5 position. rsc.org This method provides a reliable route to 4,5-disubstituted pyrazoles.

Functionalization at the C3 position is more challenging. While some isomerizations from C5-substituted to the more thermodynamically stable C3-substituted products have been observed under certain conditions with N-phenylsulphonyl pyrazoles, this is not a general route. rsc.org

The table below lists potential electrophiles for quenching the C5-lithiated intermediate.

ElectrophileReagent ExampleIntroduced C5-Substituent
Carbon dioxideCO₂ (dry ice)Carboxylic acid (-COOH)
Aldehydes/KetonesAcetone, BenzaldehydeHydroxyalkyl (-C(OH)R₂)
Alkyl halidesMethyl iodide (CH₃I)Alkyl (-CH₃)
DisulfidesDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)
Silyl halidesTrimethylsilyl chloride (TMSCl)Silyl (-Si(CH₃)₃)

Synthesis of Fused Pyrazole Systems Incorporating the 4-Bromo-1-(2-methylbenzoyl) Moiety

The 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole scaffold is an excellent starting point for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. chim.it The general strategy involves introducing appropriate functional groups at adjacent positions on the pyrazole ring (e.g., C4 and C5), followed by an intramolecular cyclization reaction.

For example, a pyrazolo[3,4-d]pyrimidine system can be constructed from a 4-aminopyrazole-5-carbonitrile or a 4-aminopyrazole-5-carboxamide precursor. ekb.egmdpi.com Starting with the title compound, a synthetic sequence could be:

C5-Functionalization: Lithiation at C5 followed by quenching with an electrophile to install a cyano or carboxyl group precursor.

C4-Functionalization: Conversion of the C4-bromo group to an amino group via Buchwald-Hartwig amination.

Cyclization: The resulting 4-amino-5-cyano (or 5-carboxamide) pyrazole can then be cyclized with reagents like formamide (B127407) or formic acid to form the fused pyrimidine (B1678525) ring, yielding a pyrazolo[3,4-d]pyrimidine derivative. mdpi.comunisi.it

Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized by reacting a 4,5-difunctionalized pyrazole with a 1,3-dicarbonyl compound or its equivalent. growingscience.com The versatility of the functionalization methods described in sections 6.2 and 6.3 provides access to the necessary precursors for a wide range of such fused systems. researchgate.netnih.gov

The table below outlines examples of fused systems and the required pyrazole precursors.

Fused SystemRequired PrecursorCyclization Strategy
Pyrazolo[3,4-d]pyrimidine4-Amino-1H-pyrazole-5-carbonitrileReaction with formamide or formic acid mdpi.com
Pyrazolo[3,4-b]pyridine5-Amino-1H-pyrazole-4-carbaldehydeFriedländer annulation with a ketone growingscience.com
Pyrazolo[1,5-a]pyrimidine5-AminopyrazoleReaction with a 1,3-dielectrophile (e.g., β-ketoester) nih.gov

This structured approach to derivatization highlights the utility of this compound as a versatile building block for creating complex molecular architectures.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole is largely defined by the C-Br bond at the electron-deficient C4 position of the pyrazole (B372694) ring. This feature makes the compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, positioning it as a key building block for more complex molecular architectures.

The synthesis of fused heterocyclic systems often relies on the strategic functionalization of a core heterocycle. 4-Bromopyrazoles are valuable precursors in this context, primarily through palladium-catalyzed reactions that replace the bromine atom with a group capable of undergoing a subsequent cyclization reaction. guidechem.comjmcs.org.mx

The C4-bromo position can be readily transformed using cornerstone reactions of modern organic synthesis:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl or heteroaryl substituents at the C4 position by coupling with boronic acids. rsc.orgwikipedia.org For instance, coupling 4-bromopyrazole derivatives with an ortho-aminophenylboronic acid could generate an intermediate primed for an intramolecular cyclization to form pyrazolo[4,3-c]quinoline systems. A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed based on the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org

Heck Coupling: The reaction with alkenes can introduce vinyl groups at the C4 position. researchgate.netorganic-chemistry.org These vinylated pyrazoles can serve as dienophiles or undergo further transformations, such as intramolecular cyclizations, to build fused ring systems. The Heck reaction is noted for its tolerance of various functional groups, including those present in complex heterocyclic structures. clockss.org

Sonogashira Coupling: The introduction of an alkyne moiety via Sonogashira coupling provides a highly versatile functional group that can participate in numerous cyclization reactions, such as 1,3-dipolar cycloadditions or transition-metal-catalyzed annulations, to construct diverse fused pyrazole derivatives, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. journalijar.comsemanticscholar.orgnih.gov

The 1-(2-methylbenzoyl) group plays a crucial, albeit indirect, role. While N-acylpyrazoles can undergo N-C bond cleavage, the group more commonly functions as a protecting or directing group. acs.org The ortho-methyl substituent introduces significant steric bulk, which can influence the regioselectivity of subsequent reactions on the pyrazole or appended rings.

Cross-Coupling ReactionReagent TypePotential Fused SystemReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPyrazolo-quinolines, Pyrazolo-pyridines rsc.orgmdpi.com
HeckAlkenesPyrazolo-pyridones, Fused systems via vinyl intermediates researchgate.netnih.gov
SonogashiraTerminal AlkynesPyrazolo-pyrimidines, Pyrazolo-triazines researchgate.net
Buchwald-HartwigAminesAminated pyrazoles for further cyclization acs.org

The development of effective chiral ligands is paramount for asymmetric catalysis. nih.gov The structure of this compound provides a robust and tunable scaffold for this purpose. Axially chiral arylazoles, for example, have emerged as an important class of ligands. rsc.org The synthesis of such ligands can be envisioned starting from the title compound.

The key features of this scaffold include:

Functionalizable C4 Position: The bromine atom is a synthetic handle for introducing chiral auxiliaries or coordinating groups (e.g., phosphines, oxazolines) via cross-coupling reactions. This allows for the construction of novel P,N or N,N-type ligands. rsc.orgresearchgate.net

Coordinating Pyrazole Nitrogens: The pyrazole ring itself is an excellent N-donor ligand. The N2 nitrogen, being a pyridine-type atom, is a primary site for metal coordination. researchgate.net

Sterically Defined Pocket: The N-(2-methylbenzoyl) group creates a sterically hindered environment on one face of the pyrazole ring. This steric bias is a critical design element in asymmetric catalysis, as it can enforce a specific coordination geometry on the metal center and control the approach of substrates, thereby inducing enantioselectivity. nih.gov

A hypothetical route to a chiral ligand could involve the Suzuki coupling of this compound with a boronic acid derivative of a chiral binaphthyl (BINOL) or a chiral oxazoline, creating a novel ligand with a defined three-dimensional structure.

Ligand Design in Coordination Chemistry for Catalytic Systems

Beyond asymmetric catalysis, the design of ligands for general catalytic systems benefits from scaffolds that offer tunable steric and electronic properties. Pyrazole-based ligands are ubiquitous in coordination chemistry due to their robust coordination behavior with a wide range of metal ions. researchgate.netmdpi.com

The compound this compound can act as a sophisticated ligand due to several structural features:

Bidentate Chelation: The N-acyl group introduces a carbonyl oxygen that can act as a second coordination site. Chelation involving the pyrazole N2 atom and the carbonyl oxygen would form a stable five-membered metallacycle. Such bidentate coordination is well-documented for related N-acyl pyrazole derivatives, such as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, which forms stable complexes with metal ions like Pb(II). researchgate.net

Steric Tuning: The ortho-methyl group on the benzoyl ring projects over the N1-C(carbonyl) bond, creating significant steric hindrance around the N2-C=O coordination pocket. This steric bulk can be used to control the coordination number of the metal center, prevent catalyst deactivation through dimerization, and influence the selectivity of catalytic reactions.

Electronic Modification: The bromine atom at C4 acts as an electron-withdrawing group, which reduces the electron-donating ability of the pyrazole N2 nitrogen. This electronic tuning can modulate the reactivity of the coordinated metal center. Furthermore, the bromine can be replaced with other groups to systematically alter the ligand's electronic profile.

Exploration in Advanced Materials Development

The conjugated system formed by the pyrazole and benzoyl rings suggests potential applications in materials science, particularly in optics and electronics.

Organic materials with significant second-order nonlinear optical (NLO) responses are sought for applications in telecommunications and optical data processing. nih.gov A key design principle for molecular NLO chromophores is the creation of a donor-acceptor (D-π-A) structure. rsc.org

Research has shown that pyrazole derivatives are excellent candidates for NLO materials. ibm.comacs.orgacs.org The pyrazole ring can function as an effective π-conjugated bridge to facilitate intramolecular charge transfer (ICT) from a donor to an acceptor group. Studies on donor-acceptor substituted pyrazoles have demonstrated that the substitution pattern is crucial, with 1,4- and 1,3-disubstituted pyrazoles showing significant quadratic hyperpolarizability. acs.org

In this compound, the framework for an NLO chromophore is partially established:

Acceptor (A): The 1-(2-methylbenzoyl) group acts as an electron acceptor.

π-Bridge (π): The pyrazole ring serves as the conjugated spacer.

Latent Donor Site (D): The C4-bromo position is ideal for the introduction of an electron-donating group (e.g., -N(CH₃)₂, -OCH₃) via a cross-coupling reaction.

By synthetically modifying the C4 position, a series of D-π-A pyrazole chromophores based on the 1-(2-methylbenzoyl)-1H-pyrazole scaffold can be created. The NLO response could be fine-tuned by varying the strength of the appended donor group.

Substitution Pattern on PyrazoleDonor Group (at C4)Acceptor Group (at N1)Expected NLO ActivityReference
1,4-disubstituted-N(CH₃)₂ (strong)-C(O)Ar (moderate)High acs.org
1,4-disubstituted-OCH₃ (moderate)-C(O)Ar (moderate)Moderate acs.org
1,4-disubstituted-Br (weak acceptor)-C(O)Ar (moderate)Low acs.org

The search for new organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) focuses on molecules with extended π-conjugation and favorable solid-state packing. N-acyl pyrazoles bearing large aromatic substituents have been shown to exhibit luminescent properties, suggesting their potential in this field. nih.gov

This compound can be considered a key building block for larger, more conjugated systems suitable for organic electronics.

Extension of Conjugation: The C4-bromo position is a reactive site for palladium-catalyzed coupling reactions (e.g., Suzuki, Heck), which are standard methods for synthesizing conjugated polymers and oligomers. By reacting the molecule with difunctional monomers, it could be incorporated into a polymer backbone. Dimerization via a Suzuki coupling could also yield a larger, more conjugated molecule with potentially useful electronic properties.

Influence on Morphology: The bulky and non-planar 2-methylbenzoyl group would strongly influence the intermolecular packing of the material in the solid state. While π-π stacking is often desirable for charge transport, controlled disruption of packing through steric groups can be used to tune film morphology, solubility, and even enhance solid-state luminescence by preventing aggregation-caused quenching.

The synthetic accessibility and the modular nature of its structure make this compound a platform from which a library of new materials with tailored electronic and optical properties could be developed.

Despite a comprehensive search of available scientific literature, no specific studies focused on the corrosion inhibition properties of the chemical compound This compound were found.

Research in the field of corrosion science extensively documents the efficacy of various pyrazole derivatives as corrosion inhibitors for different metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.orgdoi.orgnih.govresearchgate.netnih.gov The general mechanism of action for these compounds involves the adsorption of the pyrazole molecule onto the metal surface, forming a protective layer that impedes the corrosive process. semanticscholar.orgnih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring, which can interact with the vacant d-orbitals of the metal. nih.gov

Studies on analogous pyrazole compounds consistently demonstrate that their inhibition efficiency is influenced by factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. semanticscholar.orgdoi.org Electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard methods used to evaluate the performance of these inhibitors. nih.govresearchgate.netnih.govdoi.orgnih.govresearchgate.netnih.gov These studies often reveal that pyrazole derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.netnih.govresearchgate.netnih.gov

Furthermore, the adsorption of pyrazole inhibitors on metal surfaces is often described by various adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the interaction between the inhibitor and the metal. semanticscholar.orgresearchgate.netnih.gov Computational studies, including Density Functional Theory (DFT), are also frequently employed to correlate the molecular structure of the inhibitors with their observed inhibition efficiency. researchgate.netnih.govresearchgate.netnih.gov

While the existing body of research strongly suggests that pyrazole-based structures are a promising class of corrosion inhibitors, the specific contributions of the bromo and 2-methylbenzoyl substituents in "this compound" to corrosion inhibition have not been specifically investigated or reported in the available literature. Therefore, no detailed research findings, data tables, or discussions on the surface chemistry of this particular compound in the context of corrosion inhibition can be provided at this time.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Bromo-1-(2-methylbenzoyl)-1H-pyrazole

Direct academic literature on this compound is scarce. However, by examining research on analogous N-acylpyrazoles and brominated pyrazole (B372694) systems, several key characteristics can be inferred. The synthesis of N-acylpyrazoles is well-documented, often proceeding through the acylation of a pyrazole ring with an appropriate acyl halide or anhydride. nih.govrsc.org The reactivity of the resulting N-acylpyrazole is influenced by the electronic nature of the substituents on both the pyrazole and the acyl moiety. rsc.org The bromine atom at the 4-position is expected to influence the electronic properties of the pyrazole ring, potentially impacting its reactivity and the biological activity of its derivatives. researchgate.net Computational studies on similar pyrazole derivatives have been employed to understand their electronic structure, stability, and potential for intermolecular interactions. researchgate.neteurasianjournals.comjksus.org

Table 1: Inferred Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular FormulaC11H9BrN2O---
Molecular Weight265.11 g/mol ---
AppearanceLikely a solid at room temperatureGeneral property of similar aromatic compounds
SolubilityExpected to be soluble in common organic solventsBased on its nonpolar and aromatic nature
ReactivityThe N-acyl bond is susceptible to nucleophilic attackKnown reactivity of N-acylpyrazoles rsc.org

Unexplored Synthetic Pathways and Methodological Enhancements

While the classical synthesis would involve the reaction of 4-bromopyrazole with 2-methylbenzoyl chloride, several modern synthetic strategies remain unexplored for this specific compound.

Green Chemistry Approaches: The use of eco-friendly methods, such as microwave-assisted synthesis or reactions in ball mills with catalytic amounts of acid, could offer more sustainable and efficient routes to this compound. nih.gov Research into solvent-free reaction conditions or the use of greener solvents like glycerol-water mixtures could also be a fruitful area of investigation. nih.gov

One-Pot Syntheses: The development of one-pot procedures starting from simpler precursors could enhance the efficiency of the synthesis. For instance, a one-pot reaction involving the bromination of a pre-formed 1-(2-methylbenzoyl)-1H-pyrazole could be explored.

Catalytic Methods: The use of novel catalysts, such as nano-ZnO or other Lewis acids, has been shown to be effective in the synthesis of other pyrazole derivatives and could be adapted for the acylation of 4-bromopyrazole. mdpi.com

Table 2: Potential Unexplored Synthetic Routes

Synthetic ApproachKey ReagentsPotential Advantages
Microwave-Assisted Synthesis4-bromopyrazole, 2-methylbenzoyl chlorideReduced reaction times, higher yields
Ball-Milling4-bromopyrazole, 2-methylbenzoyl chloride, catalytic H2SO4Solvent-free, eco-friendly nih.gov
Catalytic Acylation4-bromopyrazole, 2-methylbenzoic acid, coupling agentMilder reaction conditions

Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A thorough characterization of this compound is essential for understanding its properties and reactivity.

Advanced NMR Techniques: While standard 1H and 13C NMR would be routine, advanced 2D NMR techniques such as HSQC, HMBC, and NOESY would be invaluable for unambiguous assignment of all protons and carbons and for elucidating the conformational preferences of the 2-methylbenzoyl group relative to the pyrazole ring.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular packing interactions. This would be particularly insightful for understanding how the bromine and methylbenzoyl substituents influence the solid-state architecture. mdpi.comnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the compound's geometric and electronic properties, including its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies. researchgate.neteurasianjournals.comjksus.org Such studies can provide insights into the reactivity of the molecule and its potential to act as a ligand or participate in non-covalent interactions. researchgate.net Molecular dynamics simulations could further explore its conformational landscape in different solvent environments. eurasianjournals.com

Table 3: Proposed Spectroscopic and Computational Analyses

TechniqueInformation to be Gained
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals, connectivity
X-ray CrystallographyDefinitive molecular structure, bond parameters, packing
DFT CalculationsOptimized geometry, electronic properties, predicted spectra jksus.org
Molecular DynamicsConformational analysis, solvent effects eurasianjournals.com

Potential for Novel Material Science Applications and Catalyst Development

The unique structural features of this compound suggest its potential utility in material science and catalysis.

Luminescent Materials: Pyrazole derivatives have been investigated for their luminescent properties. researchgate.netnumberanalytics.com The presence of the extended aromatic system in this compound could lead to interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. nih.gov

Coordination Chemistry and Catalysis: The pyrazole nitrogen atoms can act as ligands for metal ions. research-nexus.netbohrium.comnih.gov The 2-methylbenzoyl group may influence the coordination geometry and the electronic properties of the resulting metal complexes. These complexes could be screened for catalytic activity in various organic transformations, such as oxidation or cross-coupling reactions. research-nexus.netnih.gov The development of pyrazole-based ligands for copper complexes, for instance, has shown promise in mimicking the active sites of metalloenzymes. research-nexus.netbohrium.com

Identification of Structure-Reactivity Relationships for Rational Design in Synthesis

A systematic investigation of the structure-reactivity relationships of this compound and its analogues would be highly valuable for rational drug design and the development of new synthetic methodologies.

Influence of the Bromine Atom: The electron-withdrawing nature of the bromine atom at the 4-position is expected to decrease the electron density of the pyrazole ring, potentially making it more susceptible to certain types of reactions. nih.gov Comparative studies with the non-brominated analogue would quantify this effect.

Reactivity towards Nucleophiles: The N-acyl bond in N-acylpyrazoles is known to be a good acylating agent. rsc.org A detailed study of the reactivity of this compound with a range of nucleophiles would establish its utility as a synthetic intermediate.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and pave the way for the development of new molecules with valuable applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with substituted benzoyl halides. For example, reacting 2-methylbenzoyl chloride with 4-bromopyrazole precursors under reflux in a polar solvent (e.g., DMF) with a base like K₂CO₃ . Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometry. Purity is confirmed via HPLC, with yields typically ranging from 40–70% depending on substituent reactivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments (e.g., benzoyl aromatic protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–8.0 ppm). Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~307.0). X-ray crystallography resolves stereoelectronic effects, though bromine’s heavy atom effect may complicate data collection .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The bromine at C4 acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr). For instance, treatment with NaN₃ in DMSO at 80°C replaces Br with an azide group. Kinetic studies show SNAr rates depend on electron-withdrawing effects from the benzoyl group, with Hammett constants (σ) guiding predictive models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of analogous bromopyrazoles?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. antitumor) arise from assay conditions (cell lines, concentrations) or impurities. Validate results using orthogonal assays (e.g., enzyme inhibition + cell viability) and purity checks (HPLC >98%). Computational docking (AutoDock Vina) predicts binding modes to targets like COX-2 or kinases, aligning with experimental IC₅₀ values .

Q. How can the 2-methylbenzoyl group be modified to enhance target selectivity in drug discovery?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest substituting the methyl group with electron-donating (-OCH₃) or withdrawing (-NO₂) groups alters pharmacokinetics. Parallel synthesis via Ugi reactions generates derivatives for high-throughput screening. MD simulations (AMBER) assess binding stability to receptors like EGFR, guiding lead optimization .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Methodological Answer : The benzoyl group stabilizes the pyrazole ring against hydrolysis. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days. LC-MS identifies degradation products (e.g., debrominated analogs). pH-rate profiles indicate maximal stability at pH 6–7, critical for formulation .

Data Analysis & Experimental Design

Q. How to design a kinetic study for bromine displacement reactions in this compound?

  • Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., morpholine). Monitor reaction progress via UV-Vis (λ = 280 nm) or ¹H NMR. Arrhenius plots (ln k vs. 1/T) determine activation energy (Ea). Compare with DFT-calculated transition states (Gaussian 16) to validate mechanisms .

Q. What computational tools predict the compound’s metabolic pathways?

  • Methodological Answer : SwissADME predicts Phase I metabolism (CYP450 oxidation at the benzoyl methyl group). MetaSite identifies likely metabolites (e.g., hydroxylated derivatives). Validate with in vitro microsomal assays (human liver microsomes + NADPH), analyzed via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.